molecular formula C18H19F4N3 B11440546 N-cyclohexyl-4-(4-fluorophenyl)-N-methyl-6-(trifluoromethyl)pyrimidin-2-amine

N-cyclohexyl-4-(4-fluorophenyl)-N-methyl-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B11440546
M. Wt: 353.4 g/mol
InChI Key: ZNALUEORIXIXHY-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-(4-fluorophenyl)-N-methyl-6-(trifluoromethyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with cyclohexyl, fluorophenyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-(4-fluorophenyl)-N-methyl-6-(trifluoromethyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as amidines and β-diketones under acidic or basic conditions.

    Substitution Reactions: The introduction of the cyclohexyl, fluorophenyl, and trifluoromethyl groups can be achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases or catalysts to facilitate the substitution process.

    Final Coupling: The final step involves the coupling of the substituted pyrimidine with N-methylamine under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production typically requires the use of efficient catalysts, high-purity reagents, and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-(4-fluorophenyl)-N-methyl-6-(trifluoromethyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.

    Substitution: Strong bases (e.g., sodium hydride), catalysts (e.g., palladium on carbon), solvents (e.g., dimethylformamide).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclohexyl-4-(4-fluorophenyl)-N-methyl-6-(trifluoromethyl)pyrimidin-2-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of new materials and catalysts.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may be used in the design of new biochemical assays.

    Medicine: The compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new therapeutic agents targeting specific diseases.

    Industry: In industrial applications, the compound is used in the formulation of specialty chemicals and advanced materials. It may also be employed in the development of new agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-(4-fluorophenyl)-N-methyl-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-4-(4-chlorophenyl)-N-methyl-6-(trifluoromethyl)pyrimidin-2-amine: Similar structure with a chlorine atom instead of a fluorine atom.

    N-cyclohexyl-4-(4-bromophenyl)-N-methyl-6-(trifluoromethyl)pyrimidin-2-amine: Similar structure with a bromine atom instead of a fluorine atom.

    N-cyclohexyl-4-(4-methylphenyl)-N-methyl-6-(trifluoromethyl)pyrimidin-2-amine: Similar structure with a methyl group instead of a fluorine atom.

Uniqueness

N-cyclohexyl-4-(4-fluorophenyl)-N-methyl-6-(trifluoromethyl)pyrimidin-2-amine is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making the compound particularly valuable in various research and industrial applications.

Properties

Molecular Formula

C18H19F4N3

Molecular Weight

353.4 g/mol

IUPAC Name

N-cyclohexyl-4-(4-fluorophenyl)-N-methyl-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C18H19F4N3/c1-25(14-5-3-2-4-6-14)17-23-15(11-16(24-17)18(20,21)22)12-7-9-13(19)10-8-12/h7-11,14H,2-6H2,1H3

InChI Key

ZNALUEORIXIXHY-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCCC1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F

Origin of Product

United States

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